Fmoc-(S)-3-氨基-4-(2-溴苯基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

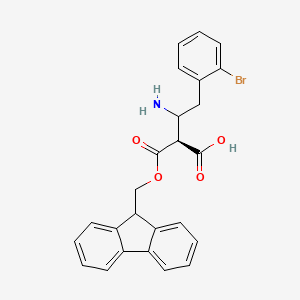

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H22BrNO4 and its molecular weight is 480.358. The purity is usually 95%.

BenchChem offers high-quality (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

二醇硼酸酯的催化原脱硼反应

该化合物用于二醇硼酸酯的催化原脱硼反应。该过程利用自由基方法,并与Matteson–CH2–同系化配对。 该方案允许正式的反马氏科夫烯烃加氢甲基化,这是一种有价值但以前未知的转化 .

抗菌活性

该化合物作为N-(4-(4-溴苯基)噻唑-2-基)-2-氯乙酰胺衍生物的一部分被合成。 这些衍生物对革兰氏阳性和革兰氏阴性细菌物种均表现出有希望的抗菌活性 .

抗增殖活性

相同的N-(4-(4-溴苯基)噻唑-2-基)-2-氯乙酰胺衍生物也表现出抗增殖特性。 已发现它们对雌激素受体阳性人乳腺腺癌细胞系(MCF7)有效 .

分子对接研究

已经对这些衍生物进行了分子对接研究,以研究它们与受体的结合模式。 这些研究表明,这些化合物在所选PDB ID的结合口袋内具有良好的对接分数 .

药物设计

分子对接研究的结果表明,这些化合物有可能被用作合理药物设计的先导化合物 .

其他化合物的合成

该化合物用于合成其他复杂化合物。 例如,它已被用于d-®-锥碱和吲哚利啶209B的正式全合成 .

生物活性

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid, also known as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorenylmethoxycarbonyl group, an amino group, and a bromophenyl moiety. Its molecular formula is C26H25BrN2O4 with a molecular weight of approximately 485.39 g/mol. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

The biological activity of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid is primarily attributed to its interaction with specific enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the bromophenyl moiety enhances lipophilicity, facilitating membrane permeability.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation: It can interact with various receptors, modulating their activity and influencing signal transduction pathways.

Biological Activity

Research indicates that compounds similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that fluorenone derivatives exhibit significant antimicrobial properties. For instance:

- A series of O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated potent activity against both bacterial and fungal strains. The nature of substituents on the aryl moiety significantly influenced the spectrum and intensity of the inhibitory effect .

Anticancer Activity

Fluorenone derivatives are also being explored for their anticancer properties. Research has indicated that certain derivatives can act as topoisomerase inhibitors, which are crucial in cancer therapy:

- Compounds derived from 9-fluorenone have shown promising antiproliferative activity against various cancer cell lines .

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on new O-aryl-carbamoyl derivatives revealed their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance antimicrobial potency . -

Antiproliferative Activity Assessment:

Another research effort focused on 2,7-diamidofluorenones demonstrated that certain modifications led to improved antiproliferative effects against cancer cells, suggesting potential applications in oncology .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|---|

| Antimicrobial | Fluorenone Derivatives | Staphylococcus aureus | Low μg/mL |

| Anticancer | 2,7-Diamidofluorenones | Various Cancer Cell Lines | Moderate μg/mL |

| Enzyme Inhibition | Fmoc Derivatives | Specific Metabolic Enzymes | Moderate Inhibition |

属性

IUPAC Name |

(3S)-4-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVUAXHMNMNOKU-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403661-79-0 |

Source

|

| Record name | (βS)-2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403661-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。